3,3'-Dimethyl-4''-methyltrityl alcohol
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Overview
Description
3,3’-Dimethyl-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . This compound is characterized by its trityl (triphenylmethyl) moiety, which is a common protective group in organic synthesis. It is used in various chemical processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dimethyl-4’‘-methyltrityl alcohol can be synthesized through several methods. One common approach involves the reaction of 3,3’-dimethylbenzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Dimethyl-4’'-methyltrityl alcohol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-4’'-methyltrityl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
3,3’-Dimethyl-4’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protective group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-4’'-methyltrityl alcohol involves its ability to act as a protective group. The trityl moiety stabilizes the compound by preventing unwanted reactions at the protected site. This stabilization is achieved through steric hindrance and electronic effects, which shield the functional group from reactive species .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3’-Dimethylbenzophenone: Precursor in the synthesis of 3,3’-Dimethyl-4’'-methyltrityl alcohol.
4-Methylbenzophenone: Another related compound with a different substitution pattern on the phenyl rings.
Uniqueness
3,3’-Dimethyl-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful as a protective group in organic synthesis, offering advantages in terms of selectivity and stability compared to other trityl derivatives .
Properties
Molecular Formula |
C22H22O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
bis(3-methylphenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-10-12-19(13-11-16)22(23,20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15,23H,1-3H3 |
InChI Key |
JJUDTRTZFRVZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
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